CYP3A4 Inhibition Liability: Low Interaction Risk Compared to Clinical Piperidine-4-Carboxylic Acid Derivatives
The target compound exhibits an IC50 of 20,000 nM against CYP3A4 in human liver microsomes, representing low inhibition liability. This stands in contrast to the potent CYP3A4 inhibition (IC50 = 2 nM) reported for structurally complex piperidine-4-carboxylic acid derivatives containing extended aromatic carboxamide substituents, such as CHEMBL222012, which are known clinical DDI perpetrators [1][2].
| Evidence Dimension | CYP3A4 inhibition (IC50, human liver microsomes) |
|---|---|
| Target Compound Data | IC50 = 20,000 nM (2.00E+4 nM) |
| Comparator Or Baseline | CHEMBL222012 (piperidine-4-carboxylic acid derivative with Factor Xa activity): IC50 = 2 nM |
| Quantified Difference | Target compound is approximately 10,000-fold less potent as a CYP3A4 inhibitor |
| Conditions | Assay: Inhibition of CYP3A4 in human liver microsomes using fluorogenic substrate, 15-min preincubation, NADPH addition, measured after 2 hours (BindingDB ChEMBL_676065 assay format) |
Why This Matters
For procurement decisions in early drug discovery, this low CYP3A4 inhibition suggests a substantially reduced risk of cytochrome P450-mediated drug-drug interactions compared to more complex piperidine-4-carboxylic acid analogs, making it a preferred scaffold choice when CYP liability is a screening criterion.
- [1] BindingDB BDBM50600733 (CHEMBL5182534). Affinity Data: IC50 = 2.00E+4 nM; Target: Cytochrome P450 3A4 (Human). Assay: Inhibition of CYP3A4 in human liver microsomes using fluorogenic substrate, preincubated 15 min, NADPH added, measured after 2 h. Deposited 2023-06-23. View Source
- [2] BindingDB BDBM50193872. CHEMBL222012 (piperidine-4-carboxylic acid derivative). Affinity Data: IC50 = 2 nM; Target: Factor Xa. CYP3A4 IC50 > 10,000 nM reported in a separate assay. View Source
